molecular formula C12H17BrO2 B8615224 2-Bromo-5-(2-ethoxyethoxy)-1,3-dimethylbenzene

2-Bromo-5-(2-ethoxyethoxy)-1,3-dimethylbenzene

Cat. No.: B8615224
M. Wt: 273.17 g/mol
InChI Key: IMCZAPQFUFBYDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-5-(2-ethoxyethoxy)-1,3-dimethylbenzene is a useful research compound. Its molecular formula is C12H17BrO2 and its molecular weight is 273.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

2-bromo-5-(2-ethoxyethoxy)-1,3-dimethylbenzene

InChI

InChI=1S/C12H17BrO2/c1-4-14-5-6-15-11-7-9(2)12(13)10(3)8-11/h7-8H,4-6H2,1-3H3

InChI Key

IMCZAPQFUFBYDQ-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC1=CC(=C(C(=C1)C)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-3,5-dimethylphenol (12 g, 59.7 mmol), potassium iodide (1.5 g, 9.0 mmol) and potassium carbonate (9.9 g, 71.6 mmol) in N,N-dimethylformamide (80 mL) was added 2-chloroethyl ethyl ether (9.7 g, 89.3 mmol) at room temperature with stirring and the mixture was stirred at 70° C. for 2 days. The reaction mixture was cooled and concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was washed with saturated brine, dried over magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=19/1) to give the title compound (15.9 g, yield 98%) as a yellow oil.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
98%

Synthesis routes and methods II

Procedure details

According to a method described in [WO 2005/063729 pamphlet, (Reference Example 31)], from 4-bromo-3,5-dimethylphenol (10.0 g) and 2-chloroethyl ethyl ether (5.94 mL), the subject compound (12.8 g) was obtained as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.94 mL
Type
reactant
Reaction Step Two

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